Methyl 8-oxo-8-(phenylamino)octanoate
Overview
Description
Methyl 8-oxo-8-(phenylamino)octanoate, also known as MOPO, is a synthetic compound that has gained attention in the scientific community for its potential as a research tool. MOPO is a derivative of the natural amino acid tyrosine and has been studied for its ability to mimic the function of tyrosine in the body. In
Scientific Research Applications
Thermal Alteration of Fatty Acids : A study on cyclic fatty acids derived from flaxseed extract discussed a compound structurally related to Methyl 8-oxo-8-(phenylamino)octanoate. This research highlighted the isomerization and thermal alteration behaviors of such compounds (Vick, Zimmerman, & Weisleder, 1979).
Nucleophilic Reagent Reactions : Another study investigated the reactions of certain bicyclic compounds, similar in structure to this compound, with nucleophilic reagents. This research contributes to the understanding of chemical reactions involving complex organic structures (Chlenov, Salamonov, & Tartakovskii, 1976).
Rhodium Complexes and Ligands : A study on rhodium(III) complexes using ligands structurally related to this compound provided insights into the synthesis and crystal structures of these complexes, which are relevant in coordination chemistry (Efe & Schlemper, 1992).
Cyclization Reactions in Organic Synthesis : Research on the palladium-catalyzed cyclization of certain octenoates, related to this compound, provided insights into synthetic methods for producing cyclic ketones, a significant process in organic synthesis (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).
Interfacial Activity and Copper Extraction : A study on methyl 8-pyridyloctanoates, with structural similarities to this compound, examined their interfacial tension and extraction capabilities for copper from chloride solutions. This research contributes to understanding the properties of such compounds in solvent extraction processes (Bogacki, Jakubiak, Prochaska, & Szymanowski, 1996).
Asymmetric Induction in Organic Synthesis : A paper on the asymmetric induction in the intramolecular allylboration of (8-oxo-2-octenyl)boronates, related to this compound, shed light on stereoselective synthesis techniques, which are crucial in the development of chiral drugs and other substances (Hoffmann & Sander, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 8-oxo-8-(phenylamino)octanoate, also known as methyl suberanilate, is primarily used as an intermediate in the synthesis of anti-cancer drugs . .
Mode of Action
It’s likely that its mode of action is related to its role as an intermediate in the synthesis of other compounds .
Biochemical Pathways
This compound may be involved in the synthesis of compounds that inhibit Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a key role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Result of Action
It’s used in the synthesis of compounds that have been shown to inhibit ptps . Inhibition of PTPs can affect multiple cellular processes, potentially leading to therapeutic effects in conditions like cancer .
Properties
IUPAC Name |
methyl 8-anilino-8-oxooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-15(18)12-8-3-2-7-11-14(17)16-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIMVQKYXFBPCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460593 | |
Record name | methyl suberanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162853-41-0 | |
Record name | methyl suberanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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